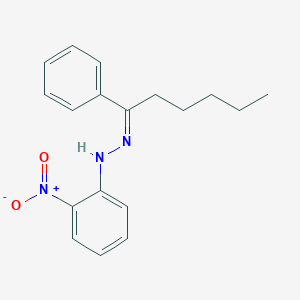![molecular formula C23H25N5O3S B3834800 N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3834800.png)
N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide
Vue d'ensemble
Description
N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide, also known as DPA-714, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. DPA-714 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide is not fully understood. However, it is believed to work by binding to the translocator protein (TSPO) on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport and steroid synthesis. N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide binding to TSPO may modulate these processes, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of various diseases. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury. N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide has been found to have a good safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide is a small molecule drug that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Orientations Futures
There is still much to be learned about N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide and its potential therapeutic applications. Future research could focus on optimizing the synthesis method to improve yield and purity, as well as investigating the drug's efficacy and safety in human clinical trials. Additionally, further studies could explore the potential of N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide as a treatment for other diseases, such as cancer and autoimmune disorders.
Applications De Recherche Scientifique
N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-(azepan-1-ylsulfonyl)-3-(4,6-diphenylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-23(27-32(30,31)28-15-9-1-2-10-16-28)26-22-24-20(18-11-5-3-6-12-18)17-21(25-22)19-13-7-4-8-14-19/h3-8,11-14,17H,1-2,9-10,15-16H2,(H2,24,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHHHXGCPGBYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-ylsulfonyl)-3-(4,6-diphenylpyrimidin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



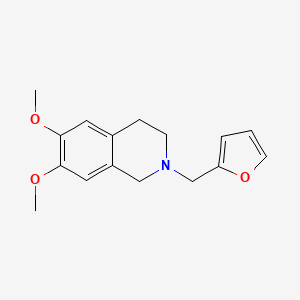

![N-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}acetamide](/img/structure/B3834732.png)
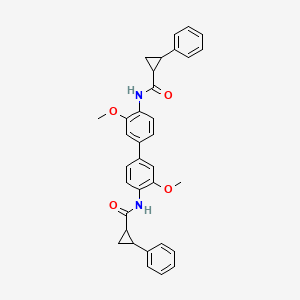
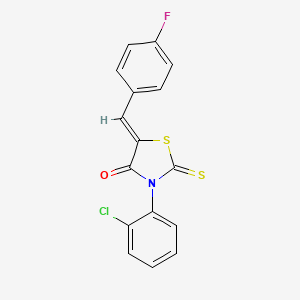
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-methyl-2-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3834755.png)
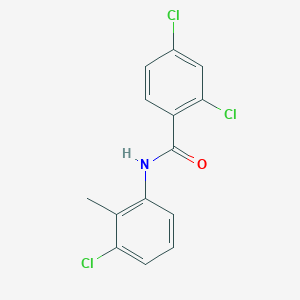
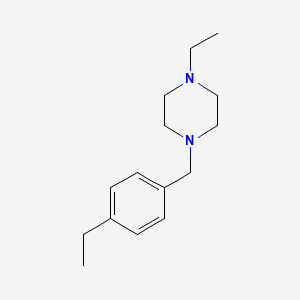
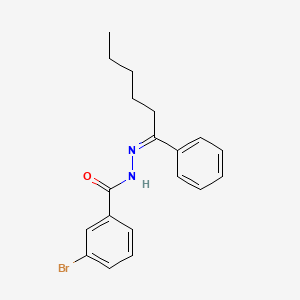
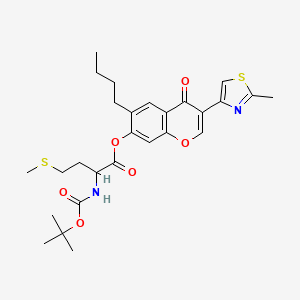
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4-piperidinamine](/img/structure/B3834787.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)
